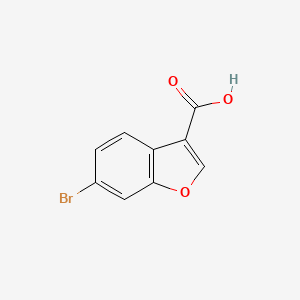

6-Bromo-1-benzofuran-3-carboxylic acid

CAS No.: 1393570-42-7

Cat. No.: VC7521738

Molecular Formula: C9H5BrO3

Molecular Weight: 241.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393570-42-7 |

|---|---|

| Molecular Formula | C9H5BrO3 |

| Molecular Weight | 241.04 |

| IUPAC Name | 6-bromo-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |

| Standard InChI Key | NWNPYUMOFOZKJH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)OC=C2C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

6-Bromo-1-benzofuran-3-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The molecular formula is C₉H₅BrO₃, with a molecular weight of 241.04 g/mol . The bromine substitution at position 6 and the carboxylic acid group at position 3 introduce steric and electronic effects that influence its reactivity.

Table 1: Key Physicochemical Properties

The density and LogP values are extrapolated from structurally similar compounds, such as 6-bromo-1-benzofuran, which exhibits a density of 1.6 g/cm³ and LogP of 3.44 . The carboxylic acid group likely enhances solubility in polar aprotic solvents compared to non-functionalized benzofurans.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 6-bromo-1-benzofuran-3-carboxylic acid is documented in the provided sources, analogous methods for related brominated benzofurans offer insights. A patent describing the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CN103880745A) highlights a multi-step approach involving reduction, amidation, cyclization, and hydrolysis . Adapting this strategy, a plausible route for 6-bromo-1-benzofuran-3-carboxylic acid could involve:

-

Bromination of Benzofuran Precursors: Direct bromination of 1-benzofuran-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

-

Carboxylation of Bromobenzofuran: Introducing the carboxylic acid group via Friedel-Crafts acylation or carboxylation reactions, though steric hindrance from bromine may necessitate directing groups.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Bromination | NBS, radical initiator, CCl₄ | 6-bromo-1-benzofuran |

| 2 | Carboxylation | CO₂, Pd catalyst, base | Target compound |

These steps remain theoretical and would require optimization to address challenges such as regioselectivity and functional group compatibility.

Spectral Characterization

Available data for related compounds suggest characteristic spectral signatures:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 650 cm⁻¹ (C-Br stretch) .

-

NMR Spectroscopy:

Mass spectrometry would likely show a molecular ion peak at m/z 241 (M⁺) with fragments corresponding to loss of CO₂ (m/z 197) and Br (m/z 162) .

Applications and Industrial Relevance

Material Science

The compound’s aromatic and electron-withdrawing groups make it suitable for:

-

Organic Semiconductors: As a building block for conjugated polymers.

-

Coordination Chemistry: Chelating metal ions via the carboxylic acid group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume